molecular formula C10H9NOS B8787979 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol CAS No. 600176-67-8

7-Thiocyanato-2,3-dihydro-1H-inden-4-ol

Cat. No.: B8787979
CAS No.: 600176-67-8
M. Wt: 191.25 g/mol
InChI Key: RXAOSYYRENLMBE-UHFFFAOYSA-N
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Description

7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is a substituted indanol derivative characterized by a thiocyanato (-SCN) functional group at the 7-position of the indane ring system. The parent structure, 2,3-dihydro-1H-inden-4-ol (4-indanol), consists of a bicyclic framework with a hydroxyl group at the 4-position .

The thiocyanato group is a versatile moiety known for its role in nucleophilic substitution reactions and biological activity.

Properties

CAS No.

600176-67-8

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate

InChI

InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2

InChI Key

RXAOSYYRENLMBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)SC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .

Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol with structurally related indanol derivatives, highlighting molecular properties, substituent effects, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol -SCN at C7 C10H9NOS ~192.26 (calculated) Hypothesized reactivity in substitution reactions; potential antimicrobial or agrochemical use. N/A*
7-Chloro-2,3-dihydro-1H-inden-4-ol (Chlorindanol) -Cl at C7 C9H9ClO 168.62 Spermicide (Lanesta®); slightly soluble in water, soluble in organic solvents.
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol -Br at C5, C7 C9H8Br2O 291.97 High molecular weight; potential halogenated intermediate for synthesis.
5-Methyl-2,3-dihydro-1H-inden-4-ol -CH3 at C5 C10H12O 148.20 Lipophilic derivative; used in synthetic organic chemistry.
1-Amino-2,3-dihydro-1H-inden-4-ol -NH2 at C1 C9H11NO 149.19 Pharmaceutical intermediate; available in high-purity grades.
2,3-Dihydro-1H-inden-4-ol (4-Indanol) None (parent) C9H10O 134.18 Baseline structure; used in polymer and ligand synthesis.

*Calculated data for 7-thiocyanato derivative based on structural analogs.

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogenation (Cl, Br) increases molecular weight significantly, with dibromo substitution nearly doubling it compared to the parent compound .
  • The thiocyanato group adds ~58 g/mol to the parent structure, placing it between chloro and dibromo derivatives in molecular weight.

Solubility and Reactivity: Chlorindanol’s slight water solubility contrasts with the lipophilic nature of methyl-substituted derivatives . The polar thiocyanato group may enhance solubility in polar aprotic solvents. The -SCN group’s leaving-group propensity suggests utility in nucleophilic substitution reactions, analogous to chlorindanol’s role in spermicidal activity .

Applications: Halogenated derivatives (Cl, Br) are prioritized for biocidal applications . Amino-substituted indanols serve as intermediates in drug development, such as kinase inhibitors .

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